molecular formula C10H8F3IOS B14042257 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14042257
M. Wt: 360.14 g/mol
InChI Key: LOULVRDFTBVKNF-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molar mass of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the iodine and trifluoromethylthio groups onto a phenyl ring, followed by the addition of the propan-2-one moiety. The specific reaction conditions and reagents used can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The presence of the iodine and trifluoromethylthio groups can influence its reactivity and binding affinity to various biomolecules. The compound may exert its effects through:

Comparison with Similar Compounds

1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(3-Iodo-4-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.

    1-(3-Iodo-4-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-9(8(14)5-7)16-10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

LOULVRDFTBVKNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)I

Origin of Product

United States

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